molecular formula C21H20N4O3S B2764285 3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946215-58-3

3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2764285
CAS RN: 946215-58-3
M. Wt: 408.48
InChI Key: HUQFWQBTQJZHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality 3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of quinazolinone derivatives is a well-documented area of research due to their broad spectrum of biological activities. These activities include analgesic, anti-inflammatory, antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative activities, anti-malarial, and anti-diabetic properties. The compound and its related derivatives are synthesized through various chemical reactions, highlighting their potential as lead compounds in drug discovery for multiple diseases.

  • Analgesic Activity

    Compounds with the quinazolinone ring structure have demonstrated significant analgesic activities in preclinical studies, with specific derivatives showing higher analgesic activities compared to standard drugs (Osarumwense Peter Osarodion, 2023).

  • Antibacterial and Antifungal Activities

    The quinazolinone derivatives have been reported to possess strong antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents. Their synthesis and the evaluation of their antimicrobial efficacy are ongoing areas of research (Ahmed, Abd-Alla, & El-zohry, 2007).

  • Anti-inflammatory and Anticancer Properties

    These compounds are also being explored for their anti-inflammatory and anticancer activities, with some derivatives showing promising results in reducing inflammation and exhibiting cytotoxic effects against cancer cell lines (Alagarsamy & Murugesan, 2007; Alagarsamy et al., 2011).

Pharmacological Potential

The pharmacological evaluation of quinazolinone derivatives encompasses a wide range of potential therapeutic applications. Their diverse biological activities are under investigation for the development of novel drugs with improved efficacy and reduced side effects.

  • H1-antihistaminic Agents

    Some quinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in preclinical models, suggesting potential as new antihistaminic agents (Alagarsamy & Parthiban, 2013).

  • Anticonvulsant Agents

    The synthesis and screening of quinazolinone derivatives for anticonvulsant activity have identified compounds with potential use in managing seizure disorders. These findings contribute to the search for safer and more effective anticonvulsant drugs (Archana., Srivastava, & Kumar, 2002).

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13(2)25-20(26)16-6-4-5-7-17(16)22-21(25)29-12-18-23-19(24-28-18)14-8-10-15(27-3)11-9-14/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQFWQBTQJZHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.